molecular formula C12H15NO3 B1271806 2-(4-acetylphenoxy)-N,N-dimethylacetamide CAS No. 731821-83-3

2-(4-acetylphenoxy)-N,N-dimethylacetamide

Cat. No. B1271806
CAS RN: 731821-83-3
M. Wt: 221.25 g/mol
InChI Key: KOQVBLNNUYSLCR-UHFFFAOYSA-N
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Description

The compound "2-(4-acetylphenoxy)-N,N-dimethylacetamide" is a chemical entity that can be associated with a class of organic compounds known as acetamides. These compounds typically contain an acetamide group (the functional group consisting of a carbonyl group linked to a nitrogen atom), which is a characteristic feature in various synthesized and naturally occurring molecules. Acetamides are of significant interest due to their diverse applications in pharmaceuticals, agriculture, and materials science.

Synthesis Analysis

The synthesis of related acetamide compounds involves the reaction of appropriate amine precursors with acyl chlorides or anhydrides. For instance, N-methyl-2-(4-phenoxyphenoxy)acetamide was synthesized using N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate and N,N-dimethylformamide as a solvent . Similarly, other acetamide derivatives have been synthesized through various reactions involving acetylation, amidation, and transsilylation processes, as seen in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide . These methods highlight the versatility of acetamide chemistry and the potential routes that could be applied to synthesize "2-(4-acetylphenoxy)-N,N-dimethylacetamide."

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR, IR, and MS, as well as X-ray crystallography. For example, the crystal and molecular structure of (±)-2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(p-tolyl)acetamide was determined using single-crystal X-ray diffraction . These techniques provide detailed information about the molecular conformation, bond lengths, angles, and the presence of intramolecular and intermolecular hydrogen bonds, which are crucial for understanding the chemical behavior and reactivity of the compounds.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including hydrolysis, transamidation, and nucleophilic substitution. The reactivity of the acetamide group is influenced by the substituents on the nitrogen and the aromatic ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the acidity of the amide hydrogen and the susceptibility of the carbonyl carbon to nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of hydrogen bonding, as observed in various acetamide compounds , can lead to higher melting points and boiling points due to the increased intermolecular forces. Additionally, the polarity of the acetamide group can affect the solubility of these compounds in organic solvents or water. Computational studies, such as DFT and ab initio methods, can provide insights into the thermodynamic stability and vibrational characteristics of these molecules .

Scientific Research Applications

X-ray Powder Diffraction in Potential Pesticides

2-(4-acetylphenoxy)-N,N-dimethylacetamide, related to N-derivatives of phenoxyacetamides, has been studied for its potential in pesticide development. X-ray powder diffraction has been used to characterize these compounds, indicating their relevance in the field of agricultural chemistry (Olszewska, Tarasiuk, & Pikus, 2011).

Synthesis Techniques

The compound plays a role in synthesis techniques. It has been used in the acetylation of amines with N,N-carbonyldiimidazole, showcasing its utility in organic synthesis (Chikkulapalli et al., 2015).

Hydrothermal Stability in Metal-Organic Frameworks

In the development of hydrothermally stable Zn(ii)-based metal-organic frameworks, this compound has shown significance. Its stability and adsorption capabilities, especially for gases like H2 and CO2, mark its importance in material science and environmental applications (Zhang et al., 2015).

Labeling in Pharmacokinetics

2-(4-acetylphenoxy)-N,N-dimethylacetamide has been utilized in labeling novel inhibitors, playing a critical role in pharmacokinetics and drug development. Its use in synthesizing labeled compounds demonstrates its application in medicinal chemistry (Latli et al., 2015).

Anticonvulsant Activity

Research into anticonvulsant activities of related compounds, such as trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides, demonstrates the relevance of similar acetamide derivatives in neuroscience and pharmacology (Pękala et al., 2011).

Role in Solvent Systems for Cellulosic Materials

In studies related to the degradation of cellulosic materials, this compound's solvent system properties have been explored, contributing to the field of polymer science and material processing (Potthast et al., 2002).

Mechanism of Action

Target of Action

The primary target of 2-(4-acetylphenoxy)-N,N-dimethylacetamide is CD22, a cell surface antigen found on B-lymphoid malignancies . This antigen plays a crucial role in the growth and proliferation of B-cell lymphomas .

Mode of Action

2-(4-acetylphenoxy)-N,N-dimethylacetamide, when used as a linker in antibody-drug conjugates (ADCs), interacts with its target CD22 by binding to it with high affinity . The ADC containing this compound as a linker is internalized into the cancer cells, releasing its cytotoxic payload . This compound is part of the acid-cleavable 4-(4-acetylphenoxy)butanoic acid (AcBut) linker, which results in potent growth inhibition in B-cell lymphoma xenografts .

Biochemical Pathways

The biochemical pathways affected by 2-(4-acetylphenoxy)-N,N-dimethylacetamide are primarily related to the internalization and processing of the ADCs in cancer cells . The compound enables the release of cytotoxic payloads extracellularly from cleavable linkers upon binding to poorly-internalising antigens or other tumoral components . This process can greatly expand the range of cancer targets to components of the extracellular tumor matrix .

Pharmacokinetics

The compound’s role as a linker in adcs suggests that its bioavailability is likely influenced by the properties of the antibody and the cytotoxic drug it is conjugated to .

Result of Action

The result of the action of 2-(4-acetylphenoxy)-N,N-dimethylacetamide is the potent inhibition of growth in B-cell lymphoma xenografts . This is achieved through the targeted delivery of cytotoxic drugs to cancer cells expressing the CD22 antigen .

Action Environment

The action of 2-(4-acetylphenoxy)-N,N-dimethylacetamide, like other ADCs, can be influenced by various environmental factors. These may include the expression levels of the target antigen, the rate of internalization of the ADC, and the stability of the linker in the extracellular and intracellular environments

properties

IUPAC Name

2-(4-acetylphenoxy)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)10-4-6-11(7-5-10)16-8-12(15)13(2)3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQVBLNNUYSLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271470
Record name 2-(4-Acetylphenoxy)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetylphenoxy)-N,N-dimethylacetamide

CAS RN

731821-83-3
Record name 2-(4-Acetylphenoxy)-N,N-dimethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731821-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Acetylphenoxy)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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